delta-8(9),22-Ergostadiene-3beta-ol
Description
Δ⁸(⁹),²²-Ergostadiene-3β-ol is a C₂₈ methyl sterol identified as a critical intermediate in the ergosterol biosynthesis pathway in Saccharomyces cerevisiae . Wild-type yeast strains transiently accumulate this compound during aerobic adaptation, while polyene-resistant mutants produce it exclusively due to disrupted ergosterol synthesis . Its structure features double bonds at positions Δ⁸(⁹) and Δ²², distinguishing it from ergosterol (Δ⁵,⁷,²²) and other fungal sterols. This compound serves as a precursor to ergosterol, a vital component of fungal cell membranes that modulates fluidity and permeability .
Properties
CAS No. |
6673-68-3 |
|---|---|
Molecular Formula |
C28H46O |
Molecular Weight |
398.7 g/mol |
IUPAC Name |
(3S,5S,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-8,18-22,24-25,29H,9-17H2,1-6H3/b8-7+/t19-,20+,21-,22-,24+,25-,27-,28+/m0/s1 |
InChI Key |
NBGSQCOKVDHDGJ-MJXYXNKESA-N |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C |
Synonyms |
delta-8(9),22-ergostadiene-3 beta-ol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and biological distinctions between Δ⁸(⁹),²²-Ergostadiene-3β-ol and related sterols:
Key Observations:
Double Bond Positioning :
- Δ⁸(⁹),²²-Ergostadiene-3β-ol and ergosterol share a Δ²² bond, but the former lacks the Δ⁵,⁷ conjugation critical for ergosterol’s membrane-stabilizing properties .
- Campesterol’s Δ⁵ bond aligns with plant sterols involved in hormone synthesis, whereas Δ⁸(14)-Ergostadiene-3β-ol’s isolated Δ⁸(14) bond may influence its interaction with mammalian receptors like CB2 .
Biosynthetic Roles: Δ⁸(⁹),²²-Ergostadiene-3β-ol is a transient intermediate in fungi, while ergosterol is the end product. Mutant yeast strains accumulate Δ⁸(⁹),²²-Ergostadiene-3β-ol due to blocked ergosterol synthesis, leading to defective membranes . Campesterol in plants is a precursor to brassinosteroids, which regulate growth and development, highlighting functional divergence from fungal sterols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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